molecular formula C10H6Cl3NO2 B14304396 N-(2,3,4-Trichlorophenyl)-succinimide CAS No. 112368-27-1

N-(2,3,4-Trichlorophenyl)-succinimide

Cat. No.: B14304396
CAS No.: 112368-27-1
M. Wt: 278.5 g/mol
InChI Key: DBVTYZAKWMZOJQ-UHFFFAOYSA-N
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Description

N-(3,4,5-Trichlorophenyl)succinimide is a halogenated succinimide derivative characterized by three chlorine atoms substituted at the 3-, 4-, and 5-positions of the phenyl ring. These compounds are notable for their nephrotoxic effects in rodent models, where they induce acute renal injury through mechanisms involving glutathione depletion and leukotriene-mediated pathways . NTCPS, in particular, exhibits heightened toxicity compared to dichloro analogs, likely due to increased electron-withdrawing effects from additional chlorine substituents .

Properties

CAS No.

112368-27-1

Molecular Formula

C10H6Cl3NO2

Molecular Weight

278.5 g/mol

IUPAC Name

1-(2,3,4-trichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H6Cl3NO2/c11-5-1-2-6(10(13)9(5)12)14-7(15)3-4-8(14)16/h1-2H,3-4H2

InChI Key

DBVTYZAKWMZOJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-Trichlorophenyl)-succinimide typically involves the reaction of 2,3,4-trichloroaniline with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-Trichlorophenyl)-succinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,3,4-Trichlorophenyl)-succinimide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3,4-Trichlorophenyl)-succinimide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Impact :

  • The 2-chloro isomer (N-(2-chlorophenyl)succinimide) exhibits a non-planar molecular geometry, with a 69.5° tilt between the benzene and pyrrolidine rings .

Nephrotoxicity in Rodent Models

Compound Substituents Nephrotoxic Severity (Fischer 344 Rats) Key Mechanisms
N-(3,5-Dichlorophenyl)succinimide 3,5-diCl Moderate Glutathione depletion, leukotriene activation
N-(3,4,5-Trichlorophenyl)succinimide 3,4,5-triCl High Enhanced oxidative stress, higher renal tubular necrosis
N-(3,5-Dichloro-4-fluorophenyl)succinimide 3,5-diCl, 4-F Low to Moderate Reduced bioactivation due to fluorine’s steric effects

Key Findings :

  • Fluorine substitution at the 4-position (NDCPS) reduces toxicity, likely by impeding metabolic activation .

Antimicrobial Activity

Pharmacological Potential

  • BPBTS: A disubstituted succinimide (N-{[2’-(aminosulfonyl)biphenyl-4-yl]methyl}-N’-(2,2’-bithien-5-yl methyl)succinimide) inhibits voltage-gated sodium channels (Nav1 subtypes), suggesting broader therapeutic applications beyond nephrotoxicity .

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